REACTION_CXSMILES
|
[CH2:1]1[O:11][C:4]2([CH2:9][CH2:8][C:7](=O)[CH2:6][CH2:5]2)[O:3][CH2:2]1.[CH2:12]([NH2:15])[CH2:13][CH3:14].[H][H]>CO.[Pd]>[O:3]1[C:4]2([CH2:9][CH2:8][CH:7]([NH:15][CH2:12][CH2:13][CH3:14])[CH2:6][CH2:5]2)[O:11][CH2:1][CH2:2]1
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Name
|
|
Quantity
|
9.36 g
|
Type
|
reactant
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Smiles
|
C1COC2(CCC(CC2)=O)O1
|
Name
|
|
Quantity
|
9.84 mL
|
Type
|
reactant
|
Smiles
|
C(CC)N
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0.6 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
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Details
|
Filtration
|
Type
|
CONCENTRATION
|
Details
|
over Celite and concentration in vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
O1CCOC12CCC(CC2)NCCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |